

Spectroscopic Profile of 2-Bromobenzo[b]thiophene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromobenzo[B]thiophene

Cat. No.: B1329661

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This guide provides a comprehensive overview of the spectroscopic data for **2-Bromobenzo[b]thiophene**, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for **2-Bromobenzo[b]thiophene** is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.85	d	~8.0	H-4
~7.75	d	~8.0	H-7
~7.55	s	-	H-3
~7.35	t	~7.5	H-5
~7.30	t	~7.5	H-6

 ^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~140.5	C-7a
~139.0	C-3a
~126.0	C-3
~125.0	C-5
~124.5	C-6
~122.5	C-4
~121.5	C-7
~115.0	C-2

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	Aromatic C-H stretch
~1600-1450	Medium	Aromatic C=C skeletal vibrations
~1240	Strong	C-H in-plane bending
~810	Strong	C-H out-of-plane bending (para-substituted pattern)
~740	Strong	C-H out-of-plane bending
~670	Medium	C-S stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
214/212	~100	[M] ⁺ (Molecular ion)
133	Moderate	[M - Br] ⁺
89	Moderate	[C ₇ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **2-Bromobenzo[b]thiophene**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A solution of 5-10 mg of **2-Bromobenzo[b]thiophene** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) is prepared.[1] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

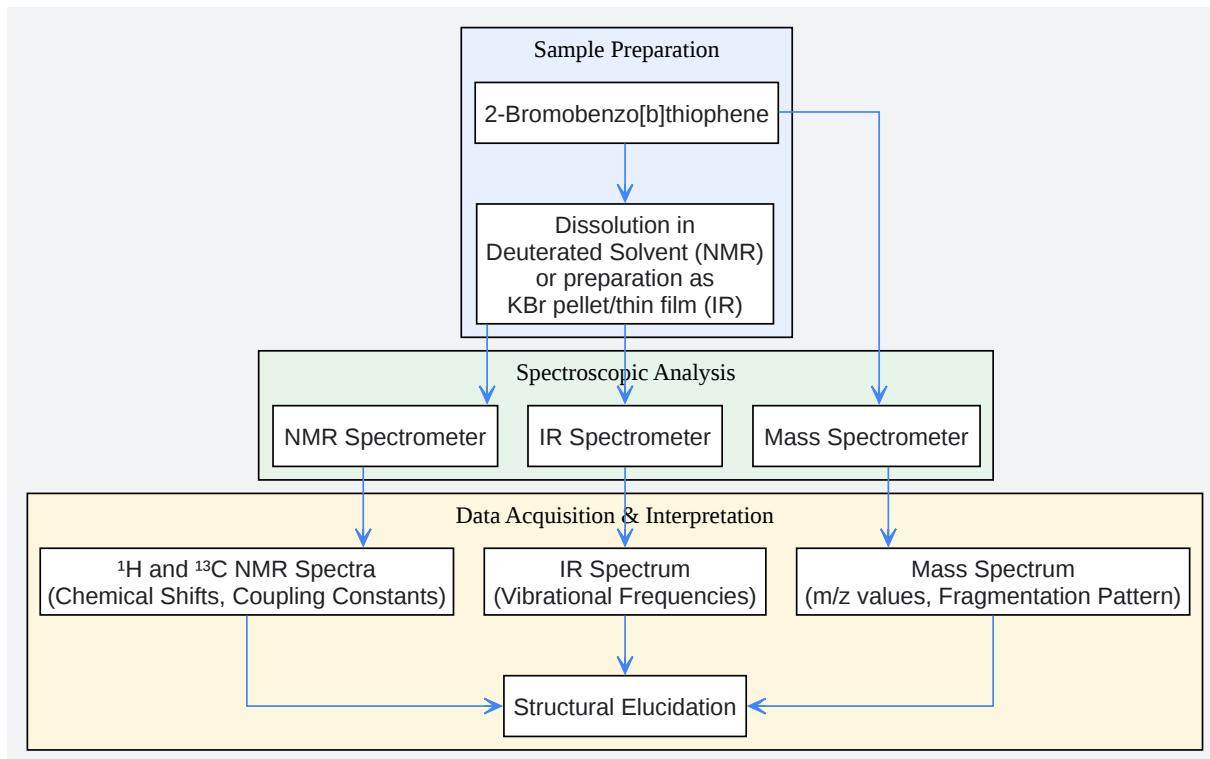
The IR spectrum of solid **2-Bromobenzo[b]thiophene** can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).[2] The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

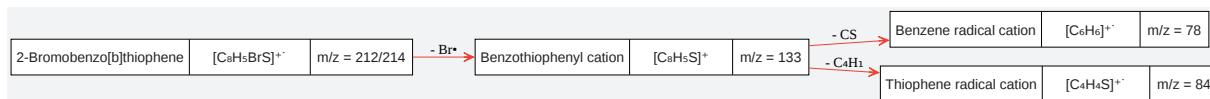
Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source.[3] The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of high-energy electrons, causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[3]

Visualizations

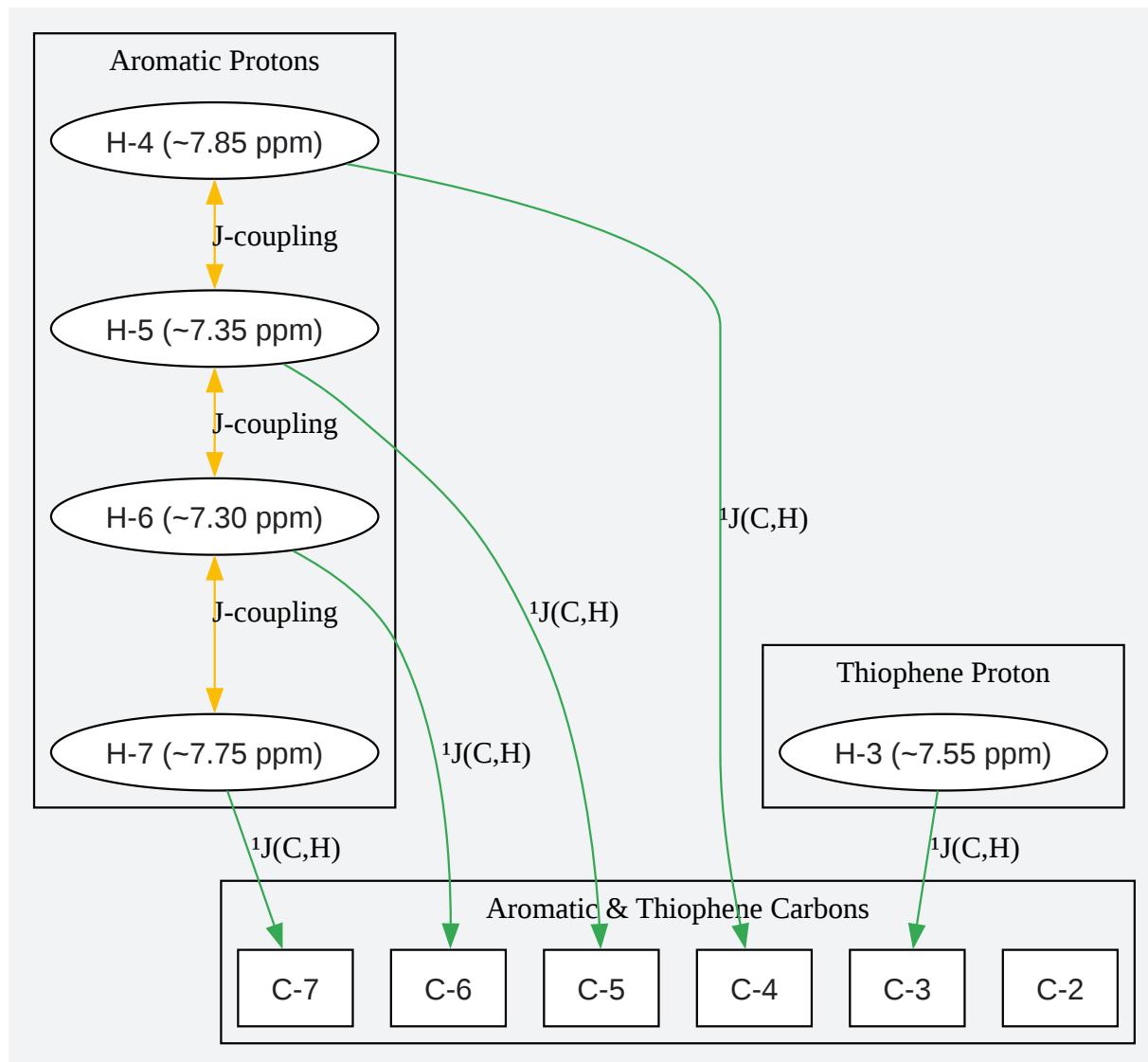
The following diagrams illustrate key aspects of the spectroscopic analysis of **2-Bromobenzo[b]thiophene**.

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General workflow for the spectroscopic analysis of **2-Bromobenzo[b]thiophene**.

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Plausible mass spectrometry fragmentation pathway of **2-Bromobenzo[b]thiophene**.



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Key NMR correlations for **2-Bromobenzo[b]thiophene**.

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